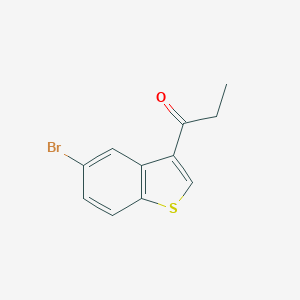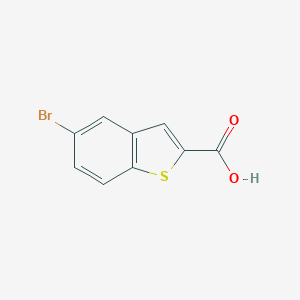![molecular formula C18H11Cl5N2S2 B185717 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine CAS No. 5273-31-4](/img/structure/B185717.png)
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine is a chemical compound that belongs to the class of bis(pyridazine) disulfides. It has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine has been found to exhibit significant biological activities, including antimicrobial, antifungal, and antitumor properties. It has also been investigated for its potential use as a corrosion inhibitor, as well as in the development of new materials with improved properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine is not fully understood. However, it is believed to exert its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine exhibits potent antimicrobial and antifungal activities against a wide range of microorganisms. It has also been found to possess significant anticancer activity, with the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, it has been shown to possess antioxidant and anti-inflammatory properties, which may have implications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine in lab experiments is its potent biological activity. This makes it an attractive candidate for the development of new drugs and materials. However, its limited solubility in water and other solvents can pose a challenge in certain experiments.
Future Directions
There are several future directions for the research and development of 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine. These include:
1. Further investigation of its mechanism of action to better understand its biological activities.
2. Development of new derivatives with improved solubility and biological activity.
3. Investigation of its potential use as a corrosion inhibitor in various industries.
4. Exploration of its potential use in the development of new materials with improved properties.
5. Further investigation of its potential use in the treatment of various diseases, including cancer, microbial infections, and inflammation.
In conclusion, 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine is a promising chemical compound with significant potential for use in various fields, including pharmaceuticals, agrochemicals, and materials science. Its potent biological activity makes it an attractive candidate for the development of new drugs and materials, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide in the presence of sodium hydroxide to obtain 3,4-dichlorobenzyl thiol. This is then reacted with 3-chloropyridazine in the presence of potassium carbonate to obtain the desired compound.
properties
CAS RN |
5273-31-4 |
|---|---|
Product Name |
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine |
Molecular Formula |
C18H11Cl5N2S2 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
3-chloro-4,5-bis[(3,4-dichlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C18H11Cl5N2S2/c19-12-3-1-10(5-14(12)21)8-26-16-7-24-25-18(23)17(16)27-9-11-2-4-13(20)15(22)6-11/h1-7H,8-9H2 |
InChI Key |
DAPJKSHQYAJFST-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CSC2=CN=NC(=C2SCC3=CC(=C(C=C3)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=CN=NC(=C2SCC3=CC(=C(C=C3)Cl)Cl)Cl)Cl)Cl |
Other CAS RN |
5273-31-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



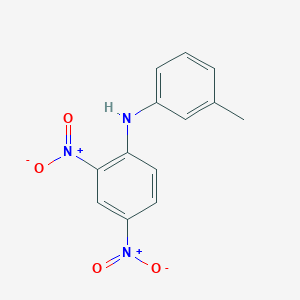
![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)

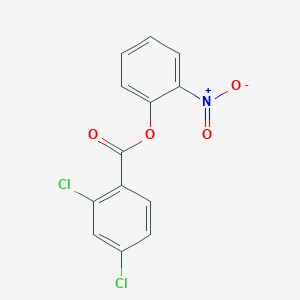
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
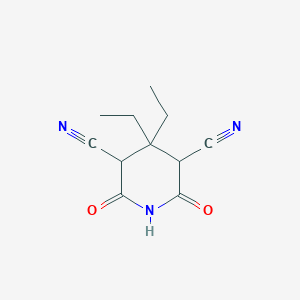
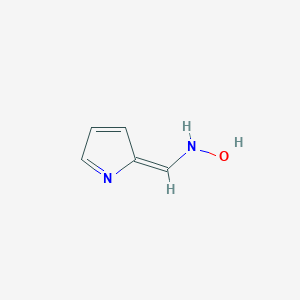
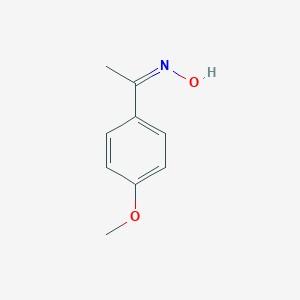


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
